molecular formula C9H17N3O2 B563442 5-[4-(Ethylamino)butyl]hydantoin CAS No. 805946-35-4

5-[4-(Ethylamino)butyl]hydantoin

Cat. No.: B563442
CAS No.: 805946-35-4
M. Wt: 199.254
InChI Key: FPVBLMJDEKGTIU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylamino)butyl]hydantoin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various substituted hydantoin derivatives depending on the nucleophile used.

Biological Activity

5-[4-(Ethylamino)butyl]hydantoin is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings, including case studies and comparative analyses.

  • Molecular Formula : C11H18N4O2
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 805946-35-4
  • IUPAC Name : 5-(4-ethylaminobutyl)-1,3,4-thiadiazole-2-thione

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters like serotonin and dopamine .
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging reactive oxygen species (ROS).
  • Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase-dependent and independent pathways, thereby presenting a potential therapeutic avenue in oncology .

Anticancer Properties

A significant body of research has focused on the anticancer effects of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The observed effects were dose-dependent, indicating a potential for therapeutic applications in cancer treatment .
  • Case Study 2 : A study involving animal models showed that administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation of tumor cells.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

  • Research Findings : In models of neurodegenerative diseases, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a possible application in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundMechanism of ActionBiological Activity
5-Methylhydantoin MAO inhibitionAntidepressant effects
Hydantoins (General) Enzyme inhibitionAnticancer properties
Other Ethylamino Derivatives Antioxidant activityNeuroprotective effects

Properties

IUPAC Name

5-[4-(ethylamino)butyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-2-10-6-4-3-5-7-8(13)12-9(14)11-7/h7,10H,2-6H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVBLMJDEKGTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661952
Record name 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805946-35-4
Record name 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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